
Benzeneacetic acid, pentafluorophenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneacetic acid, pentafluorophenyl ester is a chemical compound that belongs to the class of pentafluorophenyl esters. These esters are known for their high reactivity and are commonly used in organic synthesis, particularly in the formation of amide bonds. The compound is derived from benzeneacetic acid and pentafluorophenol, making it a valuable reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzeneacetic acid, pentafluorophenyl ester typically involves the reaction of benzeneacetic acid with pentafluorophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Benzeneacetic acid+PentafluorophenolDCCBenzeneacetic acid, pentafluorophenyl ester+Dicyclohexylurea
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems also minimizes human error and ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Benzeneacetic acid, pentafluorophenyl ester undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The ester group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the ester can hydrolyze to form benzeneacetic acid and pentafluorophenol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran (THF) at room temperature.
Hydrolysis: Acidic or basic conditions can be used to catalyze the hydrolysis reaction. Acidic hydrolysis is often performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent in anhydrous ether solvents.
Major Products Formed
Nucleophilic Substitution: Amides, esters, and thiol derivatives.
Hydrolysis: Benzeneacetic acid and pentafluorophenol.
Reduction: Benzeneacetic alcohol.
Aplicaciones Científicas De Investigación
Benzeneacetic acid, pentafluorophenyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in peptide synthesis, facilitating the formation of amide bonds. It is also employed in the synthesis of various organic compounds.
Biology: The compound is used to modify biomolecules, such as attaching fluorophores to proteins for imaging studies.
Medicine: It is utilized in drug development for the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of benzeneacetic acid, pentafluorophenyl ester primarily involves its reactivity as an ester. The ester group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, such as the formation of amide bonds in peptide synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparación Con Compuestos Similares
Similar Compounds
- Benzeneacetic acid, 2-propenyl ester
- Benzeneacetic acid, ethyl ester
- Phenylacetic acid, pentafluorophenyl ester
Uniqueness
Benzeneacetic acid, pentafluorophenyl ester is unique due to its high reactivity and stability compared to other esters. The presence of the pentafluorophenyl group enhances its electrophilicity, making it more reactive towards nucleophiles. Additionally, the compound is less prone to hydrolysis, providing greater stability in aqueous environments.
Propiedades
Número CAS |
170168-66-8 |
|---|---|
Fórmula molecular |
C14H7F5O2 |
Peso molecular |
302.20 g/mol |
Nombre IUPAC |
(2,3,4,5,6-pentafluorophenyl) 2-phenylacetate |
InChI |
InChI=1S/C14H7F5O2/c15-9-10(16)12(18)14(13(19)11(9)17)21-8(20)6-7-4-2-1-3-5-7/h1-5H,6H2 |
Clave InChI |
HQUUFQQIUGEZSF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


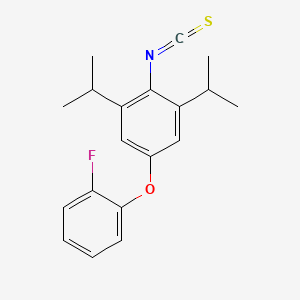
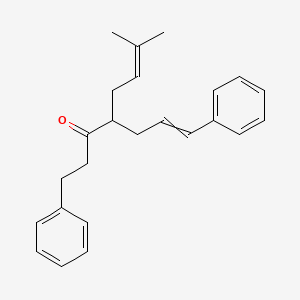

![3-[4-(2-Benzylidenehydrazinesulfonyl)phenyl]prop-2-enoic acid](/img/structure/B12550367.png)
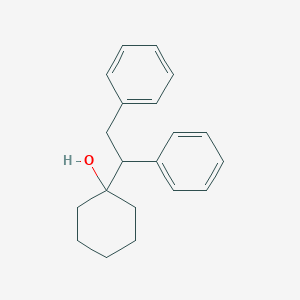
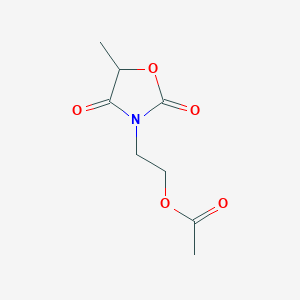





![(7S)-7-{[tert-Butyl(diphenyl)silyl]oxy}oct-5-enoic acid](/img/structure/B12550409.png)
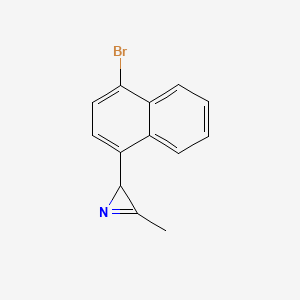
![1-{2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutyl}-1H-1,2,4-triazole](/img/structure/B12550431.png)
